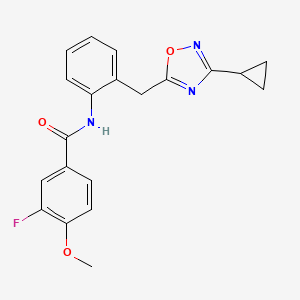

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 2. The compound’s structure integrates:

- A 3-fluoro-4-methoxybenzamide moiety, which is linked via an amide bond to a phenyl ring.

- A 3-cyclopropyl-1,2,4-oxadiazole group attached to the phenyl ring through a methylene bridge.

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-26-17-9-8-14(10-15(17)21)20(25)22-16-5-3-2-4-13(16)11-18-23-19(24-27-18)12-6-7-12/h2-5,8-10,12H,6-7,11H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTQHTYNXWCADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclocondensation between a nitrile and an amidoxime. For the 3-cyclopropyl variant:

- Cyclopropanecarbonitrile reacts with hydroxylamine to form cyclopropanecarboxamidoxime .

- Cyclization with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole .

Reaction Conditions:

Alkylation of 2-Nitrobenzyl Bromide

The chloromethyl oxadiazole undergoes nucleophilic substitution with 2-nitrobenzyl bromide to install the methylene bridge:

- 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole + 2-nitrobenzyl bromide → 5-((2-nitrobenzyl)methyl)-3-cyclopropyl-1,2,4-oxadiazole .

- Reduction of the nitro group (H₂, Pd/C, ethanol) affords 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline .

Key Data:

- Reduction yield: 92% (similar nitro reductions in).

- Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 6.72 (d, J = 8.0 Hz, 1H), 4.21 (s, 2H), 2.11–2.03 (m, 1H), 1.02–0.95 (m, 4H).

Synthesis of 3-Fluoro-4-methoxybenzoic Acid

Direct Functionalization of Benzoic Acid

3-Fluoro-4-methoxybenzoic acid is commercially available but can be synthesized via:

- Electrophilic fluorination of 4-methoxybenzoic acid using Selectfluor® in acetic acid.

- Methylation of 3-fluoro-4-hydroxybenzoic acid with methyl iodide/K₂CO₃.

Optimized Conditions:

Amide Coupling: Final Assembly

The benzamide is formed via coupling 3-fluoro-4-methoxybenzoic acid with 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline using carbodiimide chemistry:

Procedure:

- Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.

- Add the aniline derivative and stir at room temperature for 24 hours.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Reaction Metrics:

Characterization Data:

- MS (ESI): m/z 426.2 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H), 8.02 (d, J = 8.4 Hz, 1H), 7.68 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 12.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 4.32 (s, 2H), 3.87 (s, 3H), 2.15–2.08 (m, 1H), 1.05–0.98 (m, 4H).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates oxadiazole formation, improving yield to 85%.

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin enables iterative coupling and cyclization, though yields are lower (68%).

Scalability and Industrial Considerations

Critical Parameters:

- Oxadiazole stability: Degrades above 150°C; low-temperature cyclization preferred.

- Amine handling: Aniline derivatives are light-sensitive; reactions conducted under N₂.

Cost Analysis:

| Step | Cost Contributor | Mitigation Strategy |

|---|---|---|

| Oxadiazole formation | Cyclopropanecarbonitrile | Use in situ generation from esters |

| Amide coupling | EDCl/HOBt | Switch to cheaper T3P reagent |

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide has shown potential as an anti-infective agent . The presence of the 1,2,4-oxadiazole ring is notable for its antibacterial and antiviral properties. Research indicates that compounds containing oxadiazole moieties can exhibit significant activity against various pathogens due to their ability to interact with specific biological targets .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds can exhibit anticancer properties . For instance, a related compound demonstrated significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . The mechanism involves the compound's ability to interfere with cellular processes by binding to DNA or proteins, potentially leading to apoptosis in cancer cells.

Biological Research

The compound can serve as a biological probe to study various pathways and interactions within cells. Its unique structural features allow it to interact with enzymes and receptors, which can be crucial for understanding disease mechanisms and developing new therapeutic strategies .

Industrial Applications

Beyond medicinal uses, this compound may find applications in the development of new materials such as polymers and coatings. Its stability and reactivity make it a candidate for enhancing material properties in industrial settings.

Case Study 1: Antibacterial Activity

A study focusing on the synthesis of oxadiazole derivatives revealed that certain analogs exhibited potent antibacterial activity against strains resistant to conventional antibiotics. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Studies

In vitro assays conducted on glioblastoma cell lines demonstrated that specific derivatives of oxadiazoles could induce significant apoptosis through DNA damage pathways. The results indicated that these compounds could be promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

The cyclopropyl group on the oxadiazole ring distinguishes the target compound from analogs. For example:

- Compound 45 (): Features a 3-methyl-1,2,4-oxadiazole group instead of cyclopropyl. Methyl substituents are less sterically demanding and may reduce metabolic stability compared to cyclopropyl .

- Compound 76 (): Contains a 3-cyclopropyl-1,2,4-oxadiazole group but is part of a larger cyclohexenyl-xazolidinone scaffold, highlighting divergent applications (e.g., pesticidal vs. therapeutic) .

Table 1: Substituent Effects on Oxadiazole-Containing Compounds

Benzamide Substituent Modifications

The 3-fluoro-4-methoxy pattern on the benzamide ring is critical for electronic and steric interactions. Comparisons include:

- Flutolanil (): N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide has a trifluoromethyl group, which increases electronegativity but lacks the oxadiazole moiety .

- Sulfentrazone (): Contains a difluoromethyl-triazolone group, emphasizing sulfonamide-based agrochemical applications .

Table 2: Benzamide Derivatives and Functional Group Impact

Linker and Backbone Variations

The methylphenyl linker in the target compound contrasts with thioether or thiazole linkers in analogs:

Research Implications and Gaps

- Synthetic Challenges : The cyclopropyl-oxadiazole moiety likely requires specialized cyclopropanation or oxadiazole ring-closure strategies, akin to methods in (CuI/DBU-mediated reactions) .

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyclopropyl group, oxadiazole moiety, and methoxybenzamide structure. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route may include:

- Formation of the oxadiazole ring : Using cyclization reactions between amidoximes and carboxylic acid derivatives.

- Coupling reactions : To attach the cyclopropyl and methoxy groups to the benzamide structure.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains. For instance, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound class has been explored in several studies. A notable investigation involved the evaluation of related oxadiazole derivatives against cancer cell lines derived from leukemia, lung cancer, and breast cancer. The results indicated a dose-dependent cytotoxic effect, with some compounds achieving over 50% growth inhibition at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit enzymes like carbonic anhydrase and cyclooxygenase (COX) isoforms, which are crucial in cancer progression and inflammation .

- Cellular Pathways : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involving p53 and Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound exhibited an MIC value of 15 µg/mL against Candida albicans, demonstrating its potential as an antifungal agent .

Study 2: Anticancer Activity

A comprehensive analysis involving the NCI 59 cancer cell line panel revealed that similar compounds showed promising anticancer activity. For example, a derivative demonstrated a positive cytotoxic effect against multiple cancer types with a percentage growth inhibition ranging from 30% to 70% at varying concentrations .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide, and what reaction conditions are critical for high yields?

Methodological Answer: Synthesis typically involves multi-step sequences, starting with the construction of the oxadiazole and benzamide moieties. Key steps include:

- Cyclopropane-oxadiazole coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution for cyclopropane attachment .

- Amide bond formation : Employ coupling agents like EDCl/HOBt under anhydrous conditions in solvents such as DMF or acetonitrile .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled temperatures (0–60°C) minimize side reactions .

- Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) may be required for specific steps .

Critical purity checks via TLC or HPLC are recommended after each step .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopropane-oxadiazole and benzamide groups. Aromatic proton splitting patterns distinguish substitution positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for detecting halogen (F) and cyclopropane isotopes .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) and detects trace byproducts from amidation or cyclization steps .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropane or oxadiazole rings, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound stability : Perform stability studies (e.g., in DMSO or cell media) using LC-MS to detect degradation products .

- Orthogonal assays : Validate activity with complementary methods (e.g., enzymatic inhibition + cell-based assays) .

- Data normalization : Use Z-score analysis to account for batch effects or plate-to-plate variability .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound?

Methodological Answer:

- Target identification : Employ affinity chromatography with a biotinylated derivative or photoaffinity labeling .

- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., kinases, GPCRs) based on the oxadiazole and benzamide pharmacophores .

- CRISPR-Cas9 screening : Genome-wide knockout libraries can identify genetic sensitizers/resistors to the compound .

- Metabolomics/proteomics : Profile cellular changes post-treatment to map affected pathways .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Methodological Answer:

- LogP adjustments : Introduce polar groups (e.g., -OH, -COOH) to the benzamide moiety to enhance solubility while monitoring permeability via PAMPA assays .

- Prodrug strategies : Mask acidic/basic groups (e.g., esterification of -COOH) to improve oral bioavailability .

- In vitro ADME : Assess metabolic stability in liver microsomes and CYP450 inhibition potential .

- Formulation : Use nanoemulsions or liposomes to enhance plasma half-life .

Q. What strategies address regioselectivity challenges during cyclopropane functionalization or oxadiazole ring modifications?

Methodological Answer:

- Computational modeling : DFT calculations predict reactive sites on the cyclopropane ring, guiding electrophilic substitution .

- Directing groups : Temporarily install groups (e.g., -B(OH)₂) to steer reactions toward desired positions .

- Kinetic vs. thermodynamic control : Adjust temperature/reactant ratios to favor one pathway (e.g., low temps for kinetic products) .

- Isotopic labeling : Use ¹³C or ²H to track regiochemistry in complex reactions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in SAR studies involving analogs of this compound?

Methodological Answer:

- Cluster analysis : Group analogs by structural features (e.g., cyclopropane substitution, benzamide substituents) to identify activity trends .

- Free-Wilson vs. Hansch analysis : Decouple contributions of specific substituents vs. bulk properties (e.g., logP) to activity .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with bioactivity .

- Validation : Use leave-one-out cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.